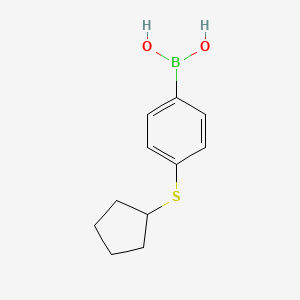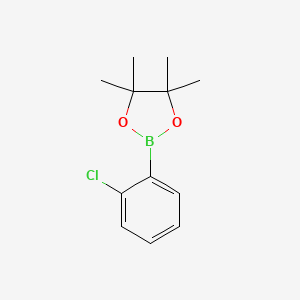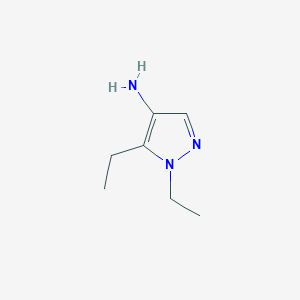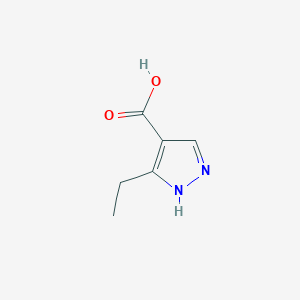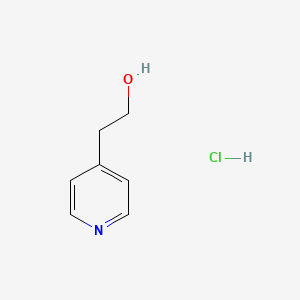
4-Pyridineethanol Hydrochloride
Vue d'ensemble
Description
4-Pyridineethanol Hydrochloride is a chemical compound with the molecular formula C7H9NO.ClH and a molecular weight of 159.62 . It is also known by the IUPAC name 2-(4-pyridinyl)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for 4-Pyridineethanol Hydrochloride is 1S/C7H9NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H . The InChI key is SUDVBWMNUVBMHV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Pyridineethanol Hydrochloride is a solid substance . It should be stored under inert gas and conditions to avoid are hygroscopic . The melting point ranges from 149.0 to 152.0 °C .Applications De Recherche Scientifique
Catalytic Applications
- Recyclable Catalyst for Acylation: 4-(N,N-Dimethylamino)pyridine hydrochloride (a derivative of 4-Pyridineethanol Hydrochloride) has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This process involved forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then reacted with a nucleophilic substrate to release the acylation product and regenerate the catalyst. The reaction mechanism was investigated in detail (Liu, Ma, Liu, & Wang, 2014).
Magnetic and Optical Properties
- Molecular Nanoscale Magnetic Refrigerants: A study exploring the use of pyridine-2,6-dimethanol (a related compound) in metal cluster chemistry led to the creation of a {Cu(II)15Gd(III)7} cagelike molecule. This compound demonstrated ferrimagnetic behavior with potential as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).
Chemical Synthesis and Reactions
- Synthesis of Tetrathiafulvalene-π-Spacer-Acceptor Derivatives: The compound 4-[2-tetrathiafulvalenyl-ethenyl]pyridine, prepared from a reaction involving a pyridine derivative, was investigated. This study focused on the synthesis, crystal structure, and the electrochemical properties of the compound (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Apoptosis and Cancer Research
- Regulation of Apoptosis: α-(Trichloromethyl)-4-pyridineethanol (PETCM), a derivative of 4-Pyridineethanol Hydrochloride, was identified as an activator of caspase-3 in extracts of cancer cells. This study revealed the regulatory roles of oncoprotein ProT and tumor suppressor PHAP in apoptosis, providing insights into a pathway that regulates mitochondria-initiated caspase activation (Jiang et al., 2003).
Propriétés
IUPAC Name |
2-pyridin-4-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDVBWMNUVBMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridineethanol Hydrochloride | |
CAS RN |
383177-54-6 | |
| Record name | 4-Pyridineethanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383177546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PYRIDINEETHANOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M5Y6U7G9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



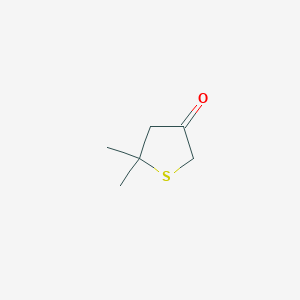
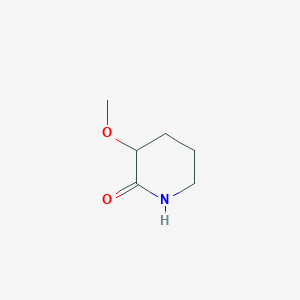
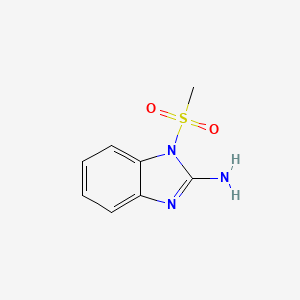
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)
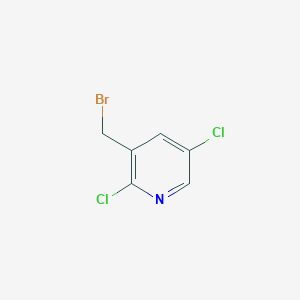
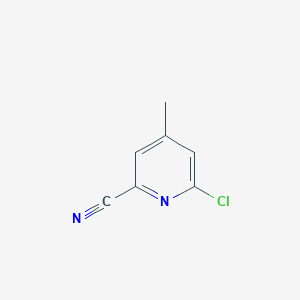
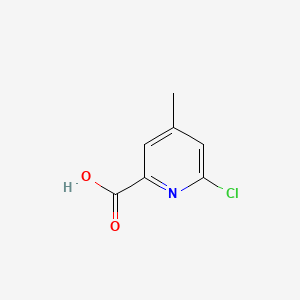
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)
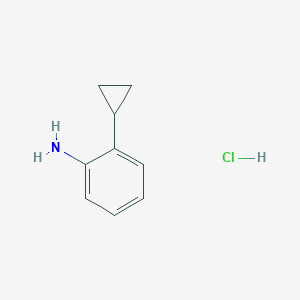
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
